heptatriacontan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

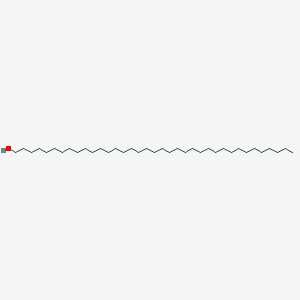

1-Heptatriacontanol is a long-chain primary alcohol with the molecular formula C₃₇H₇₆O. It is a naturally occurring compound found in the epicuticular waxes of plants. This compound is known for its role in plant growth regulation and has been studied for its various applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Heptatriacontanol can be synthesized through the reduction of heptatriacontanoic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1-Heptatriacontanol often involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification steps like distillation and recrystallization to obtain high-purity 1-Heptatriacontanol.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Heptatriacontanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptatriacontanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form heptatriacontane using strong reducing agents.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Various halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

Oxidation: Heptatriacontanoic acid.

Reduction: Heptatriacontane.

Substitution: Halogenated derivatives of 1-Heptatriacontanol.

Applications De Recherche Scientifique

Chemical Properties and Characterization

Heptatriacontan-1-ol is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties. It is typically synthesized through various chemical reactions involving long-chain fatty acids or alcohols. Its structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Pharmaceutical Applications

-

Antimicrobial Activity

- This compound has been studied for its antimicrobial properties. A study involving the methanolic extract of Polyalthia longifolia identified this compound as one of the compounds present, contributing to its bactericidal effects against several human pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity.

- Drug Formulation

Material Science Applications

- Polymer Chemistry

- Nanotechnology

Agricultural Applications

- Pesticide Development

- Soil Health Improvement

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 1 | 2 |

| Escherichia coli | 2 | 4 |

| Salmonella enterica | 3 | 6 |

Table 2: Polymer Applications of this compound

| Application | Description |

|---|---|

| Surfactants | Used to stabilize emulsions in cosmetic formulations |

| Nanoparticle Stabilization | Enhances dispersion stability in drug delivery systems |

Mécanisme D'action

The mechanism by which 1-Heptatriacontanol exerts its effects involves its interaction with cellular membranes and enzymes. In plants, it enhances the activity of enzymes involved in photosynthesis and stress response. The compound modulates the expression of genes related to growth and development, leading to improved plant health and productivity.

Comparaison Avec Des Composés Similaires

1-Heptatriacontanol is unique among long-chain alcohols due to its specific molecular structure and properties. Similar compounds include:

1-Triacontanol: A 30-carbon alcohol known for its plant growth-promoting effects.

1-Nonacosanol: A 29-carbon alcohol with similar applications in agriculture and industry.

1-Dotriacontanol: A 32-carbon alcohol used in similar contexts but with different efficacy and properties.

1-Heptatriacontanol stands out due to its longer carbon chain, which imparts unique physical and chemical properties, making it suitable for specific applications in various fields.

Propriétés

Numéro CAS |

105794-58-9 |

|---|---|

Formule moléculaire |

C37H76O |

Poids moléculaire |

537 g/mol |

Nom IUPAC |

heptatriacontan-1-ol |

InChI |

InChI=1S/C37H76O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38/h38H,2-37H2,1H3 |

Clé InChI |

ZGJKNMPTVDDRRH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Synonymes |

1-Heptatriacotanol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.